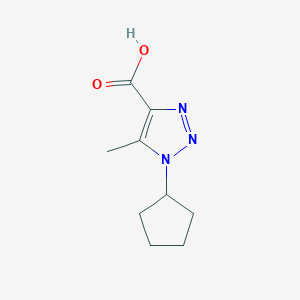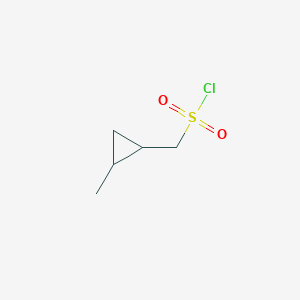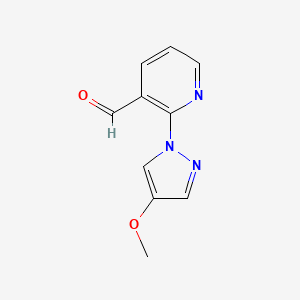![molecular formula C12H20N2O B13276305 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13276305.png)
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with a substituted pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Substitution Reaction: The pyrrole ring is then functionalized with a methyl group at the nitrogen atom.
Aminomethylation: The methylated pyrrole undergoes aminomethylation to introduce the aminomethyl group.
Cyclohexanol Core Formation: The final step involves the reaction of the aminomethylated pyrrole with cyclohexanone under reductive amination conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexanone.
Reduction: Formation of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol
- 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclopentan-1-ol
- 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cycloheptan-1-ol
Uniqueness
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexanol core combined with the substituted pyrrole moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[(1-methylpyrrol-2-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-14-8-4-5-10(14)9-13-11-6-2-3-7-12(11)15/h4-5,8,11-13,15H,2-3,6-7,9H2,1H3 |
InChI Key |
NFEMLICXBCMJOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13276227.png)
![(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13276231.png)



![1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol](/img/structure/B13276284.png)



![N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine](/img/structure/B13276307.png)
![1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13276310.png)
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B13276318.png)


